2,2',4'-Trihydroxychalcone

Catalog No.
S619530
CAS No.
26962-50-5
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4'-Trihydroxychalcone

CAS Number

26962-50-5

Product Name

2,2',4'-Trihydroxychalcone

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H

InChI Key

MACMAADVRVVHBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O

Synonyms

2,4,2'-trihydroxychalcone

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O

2,2',4'-Trihydroxychalcone is a naturally occurring flavonoid compound with the molecular formula C15H12O4C_{15}H_{12}O_4. It is characterized by three hydroxyl groups located at the 2, 2', and 4' positions of the chalcone structure. This compound is notable for its potential antioxidant properties and is found in various fruits and vegetables, contributing to their health benefits. The structural configuration of 2,2',4'-trihydroxychalcone allows it to interact with biological systems effectively, making it a subject of interest in both pharmacological and nutritional research .

Biological Activity:

2,2’,4’-Trihydroxychalcone (2,2’,4’-THC) is a naturally occurring compound found in various plants, including Hypericum perforatum (commonly known as St. John's Wort) []. Research suggests that 2,2’,4’-THC may possess various biological activities, including:

  • Antioxidant properties: Studies have shown that 2,2’,4’-THC exhibits free radical scavenging activity, potentially contributing to its potential antioxidant properties [, ].
  • Anti-inflammatory effects: Research suggests that 2,2’,4’-THC may possess anti-inflammatory properties, although the underlying mechanisms are still under investigation [].

The chemical behavior of 2,2',4'-trihydroxychalcone is influenced by its hydroxyl groups, which can participate in various reactions. One key reaction is its interaction with chalcone isomerase, an enzyme that catalyzes the conversion of chalcones to flavanones. The reaction mechanism involves the formation of an intermediate that can undergo cyclization to yield biologically active flavanones. Studies have shown that the reaction kinetics can be affected by pH levels, with certain conditions leading to diffusion-controlled processes . Additionally, radiolytic transformations have been observed, indicating that this compound can undergo degradation under specific radiation conditions, which may alter its biological activity .

2,2',4'-Trihydroxychalcone exhibits a range of biological activities. It has been studied for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is significant in preventing cellular damage and may contribute to various health benefits, including anti-inflammatory effects and potential protective roles against chronic diseases. Research has also indicated antibacterial properties against pathogens such as Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .

The synthesis of 2,2',4'-trihydroxychalcone can be achieved through several methods. One common approach involves the condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde under acidic conditions. This method typically yields a yellow-orange crystalline solid. Alternative synthetic routes may utilize different starting materials or catalysts to optimize yield and purity . The general reaction can be summarized as follows:

2 4 Dihydroxyacetophenone+4 Hydroxybenzaldehyde2 2 4 Trihydroxychalcone\text{2 4 Dihydroxyacetophenone}+\text{4 Hydroxybenzaldehyde}\rightarrow \text{2 2 4 Trihydroxychalcone}

Due to its antioxidant and antimicrobial properties, 2,2',4'-trihydroxychalcone has potential applications in various fields:

  • Pharmaceuticals: As a candidate for developing natural antioxidants or antimicrobial agents.
  • Food Industry: Used as a natural preservative due to its ability to inhibit microbial growth.
  • Cosmetics: Incorporated into formulations for skin protection against oxidative damage.

These applications leverage the compound's unique chemical properties and biological activities.

Research on the interactions of 2,2',4'-trihydroxychalcone with biological molecules has revealed insights into its mechanism of action. Studies have shown that the compound can interact with enzymes involved in metabolic pathways, influencing their activity. For instance, its role as a substrate for chalcone isomerase highlights how structural features impact enzymatic reactions. Furthermore, investigations into its binding affinity with various receptors may elucidate its potential therapeutic targets .

Several compounds share structural similarities with 2,2',4'-trihydroxychalcone, each exhibiting distinct biological activities:

Compound NameHydroxyl GroupsNotable Activities
2',4'-Dihydroxychalcone2Antioxidant and anti-inflammatory
4',6-Dihydroxychalcone3Antimicrobial and anticancer
4-Hydroxychalcone1Antioxidant
2',4',6'-Trihydroxychalcone3Enhanced antibacterial activity

Uniqueness of 2,2',4'-Trihydroxychalcone: The specific arrangement of hydroxyl groups at positions 2, 2', and 4' contributes to its unique reactivity profile and biological activity compared to other trihydroxychalcones. This positioning enhances its ability to act as an effective antioxidant while also providing distinct interaction capabilities with biological targets.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Wikipedia

(E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Dates

Modify: 2023-08-15

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